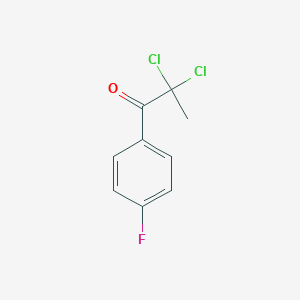

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

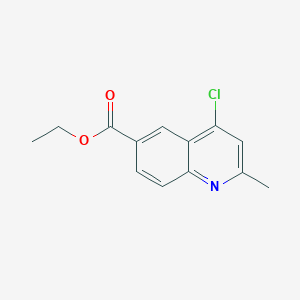

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one, also known as DCFP, is an organic compound that belongs to the class of ketones. It is a white crystalline powder with a molecular formula of C10H8Cl2FO and a molecular weight of 243.07 g/mol. DCFP is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is not fully understood. However, it is known that 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one inhibits the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, which causes unpleasant symptoms such as nausea, vomiting, and headache. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also believed to have an inhibitory effect on the activity of other enzymes, such as cytochrome P450.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one are mainly related to its inhibitory effect on ALDH. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to reduce the metabolism of alcohol in vivo, leading to an increase in blood acetaldehyde levels. This increase in acetaldehyde has been associated with various physiological effects, such as flushing, palpitations, and tachycardia. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its high purity and stability, which makes it an ideal reagent for various laboratory experiments. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its toxicity. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a potent inhibitor of ALDH, which can lead to adverse effects if not handled properly. Therefore, it is important to use caution when working with 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one and to follow proper safety protocols.

Future Directions

There are several future directions for the use of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one in scientific research. One potential application is in cancer therapy. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another potential application is in the development of new chiral compounds. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is commonly used as a starting material for the synthesis of chiral compounds, and further research could lead to the discovery of new and more effective chiral catalysts. Finally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one could be used as a fluorescent probe for the detection of other biomolecules in biological samples, such as amino acids and nucleotides.

Conclusion:

In conclusion, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a versatile and widely used compound in scientific research. Its unique properties and applications make it an important reagent for various laboratory experiments. While its toxicity is a limitation, proper safety protocols can mitigate any potential risks. Further research is needed to explore its potential as a cancer therapeutic agent, as well as its applications in the development of new chiral compounds and fluorescent probes.

Synthesis Methods

The synthesis of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one involves the reaction of 4-fluoroacetophenone with 2,2-dichloropropane in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and at a temperature of 60-70°C. The resulting product is then purified by recrystallization to obtain pure 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one.

Scientific Research Applications

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also used as a reagent in organic synthesis, especially in the preparation of chiral compounds. Additionally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is used as a fluorescent probe for the detection of thiols in biological samples.

properties

CAS RN |

101530-91-0 |

|---|---|

Molecular Formula |

C9H7Cl2FO |

Molecular Weight |

221.05 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7Cl2FO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,1H3 |

InChI Key |

WHXQVDZFJILYTI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |

synonyms |

1-Propanone, 2,2-dichloro-1-(4-fluorophenyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)